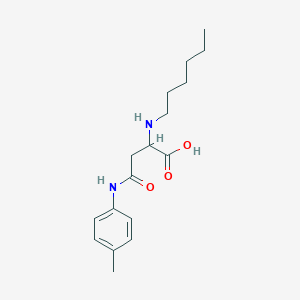
2-(Hexylamino)-4-oxo-4-(p-tolylamino)butanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of a compound like this would likely involve the reaction of a suitable carboxylic acid or ester with an amine to form an amide . The specific details of the synthesis would depend on the starting materials and reaction conditions.Chemical Reactions Analysis
The chemical reactions of a compound depend on its functional groups. For example, the carboxylic acid group can undergo reactions such as esterification and amide formation . The amine groups can participate in reactions such as the formation of amides and imines .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its melting point, boiling point, solubility, and reactivity. These properties can be predicted based on the compound’s structure and functional groups .Wissenschaftliche Forschungsanwendungen
Supramolecular Synthons and Crystal Structures
- Supramolecular Synthons in N-(Aryl)-Succinamic and N-(Aryl)-Maleamic Acids : A study by PrakashShet et al. (2018) investigated the crystal structures of N-(aryl)-succinamic acids, including compounds similar to 2-(Hexylamino)-4-oxo-4-(p-tolylamino)butanoic acid. The study highlighted the presence of specific supramolecular synthons, crucial for understanding the crystal packing and intermolecular interactions in these compounds (PrakashShet et al., 2018).
Supramolecular Hydrogels
- Assembling and Releasing Performance of Supramolecular Hydrogels : Wang et al. (2007) explored the formation of supramolecular hydrogels from simple drug compounds including 4-oxo-4-(2-pyridinylamino)butanoic acid. These hydrogels showed varied drug release speeds depending on their backbone structures, demonstrating potential pharmaceutical applications (Wang et al., 2007).
Molecular Assembling and Stability
- Controlled Microstructures and Stability via Molecular Assembling : Wu et al. (2007) examined the formation of supramolecular hydrogels with controlled microstructures and stability through molecular assembling. This study provides insights into the design and stability control of hydrogels for various applications (Wu et al., 2007).
Molecular Structure Analysis
- Hirshfeld Surface Analysis of 4-Oxo-4-(Pyridin-3-ylamino)butanoic Acid : Naveen et al. (2016) analyzed the molecular and crystal structure of a compound similar to 2-(Hexylamino)-4-oxo-4-(p-tolylamino)butanoic acid. Such studies are crucial for understanding the molecular geometry and potential chemical reactivity of these compounds (Naveen et al., 2016).
Optical Gating of Synthetic Ion Channels
- Optical Gating of Synthetic Ion Channels : A study by Ali et al. (2012) utilized a derivative of 4-oxo-4-butanoic acid to demonstrate the optical gating of nanofluidic devices based on synthetic ion channels. This research presents potential applications in controlled release, sensing, and information processing (Ali et al., 2012).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
2-(hexylamino)-4-(4-methylanilino)-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O3/c1-3-4-5-6-11-18-15(17(21)22)12-16(20)19-14-9-7-13(2)8-10-14/h7-10,15,18H,3-6,11-12H2,1-2H3,(H,19,20)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYFQZNOBYWOVSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCNC(CC(=O)NC1=CC=C(C=C1)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2-oxo-2-(8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)ethyl)isoindoline-1,3-dione](/img/structure/B2761983.png)
![1-{[1-(Naphthalene-1-carbonyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione](/img/structure/B2761984.png)
![1-Methyl-3-(oxolan-2-ylmethyl)-1-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]urea](/img/structure/B2761988.png)
![N-(3-chlorophenyl)-2-(8-methoxy-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide](/img/structure/B2761989.png)
![N-(4H-chromeno[4,3-d]thiazol-2-yl)butyramide](/img/structure/B2761991.png)

![Ethyl 3-[(5-chloro-2-methoxyphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate](/img/structure/B2761994.png)


![6-Cyclopropyl-3-({1-[2-(trifluoromethyl)benzoyl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one](/img/structure/B2761998.png)
![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]amino]methyl]-1-methylpyrazole-4-carboxylic acid](/img/structure/B2762002.png)
![N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)furan-2-carboxamide](/img/structure/B2762003.png)
![1-(4-Methoxybenzoyl)-3-(3-methylphenyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione](/img/structure/B2762004.png)
![3-benzyl-1-(2-fluorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2762005.png)